Calcium Green 1AM

Descripción general

Descripción

Calcium Green 1AM is a cell-permeant, visible light-excitable calcium indicator. It exhibits an increase in fluorescence emission intensity upon binding calcium ions. This compound is widely used in calcium signaling investigations, including measuring intracellular calcium, following calcium influx and release, and multiphoton excitation imaging of calcium in living tissues .

Métodos De Preparación

Calcium Green 1AM is typically prepared by dissolving the compound in dimethyl sulfoxide (DMSO) or thawing an aliquot of the indicator stock solution to room temperature. A working solution is then prepared in a buffer of choice, such as Hanks and Hepes buffer, with 0.04% Pluronic F-127 . The fluorescence signal from cells loaded with this compound is generally measured using fluorescence microscopy, fluorescence microplate assays, or flow cytometry .

Análisis De Reacciones Químicas

Calcium Green 1AM undergoes a significant increase in fluorescence emission intensity upon binding calcium ions, with little shift in wavelength . This reaction is crucial for its function as a calcium indicator. The compound is excited by visible light, reducing the potential for cellular photodamage . Commonly used laser-based instruments, such as confocal laser scanning microscopes, efficiently excite these indicators .

Aplicaciones Científicas De Investigación

Calcium Green 1AM has numerous applications in scientific research:

Chemistry: Used as a fluorescent probe to study calcium ion dynamics.

Industry: Applied in the development of calcium-based assays and diagnostic tools.

Mecanismo De Acción

Calcium Green 1AM is a cell-permeant acetyloxy-methyl ester compound that is converted to the fluorescent calcium indicator Calcium Green 1 by intracellular esterases . Upon binding calcium ions, the compound exhibits an increase in fluorescence emission intensity with little shift in wavelength . This property allows for the efficient measurement of calcium dynamics in various biological systems.

Comparación Con Compuestos Similares

Calcium Green 1AM is comparable to other calcium indicators such as Fluo-3, Fluo-4, and Oregon Green 488 BAPTA-1. this compound is more fluorescent at low calcium concentrations, facilitating the determination of baseline calcium levels and increasing the visibility of resting cells . Other similar compounds include:

Fluo-3: Commonly used green calcium indicator with excitation/emission wavelengths of 506/526 nm.

Fluo-4: Similar to Fluo-3 but with slightly different spectral properties.

Oregon Green 488 BAPTA-1: Shares similar spectral characteristics with Calcium Green 1 but has a shift in fluorescence absorption and excitation maxima.

Actividad Biológica

Calcium Green 1AM (CG1AM) is a cell-permeant fluorescent calcium indicator widely utilized in biological research to monitor intracellular calcium levels. Its ability to provide real-time imaging of calcium dynamics makes it an invaluable tool for studying various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound operates through a mechanism that involves the binding of calcium ions (Ca²⁺) to the indicator. Upon binding, CG1AM exhibits a significant increase in fluorescence intensity, allowing for the visualization of calcium fluctuations within living cells. The excitation and emission wavelengths for CG1AM are approximately 506 nm and 531 nm, respectively, which minimizes cellular photodamage during imaging procedures .

The compound is typically loaded into cells as an acetoxymethyl (AM) ester, which enhances its membrane permeability. Once inside the cell, esterases cleave the AM groups, trapping the fluorescent indicator within the cytosol where it can bind to free Ca²⁺ ions . This property allows researchers to monitor rapid changes in intracellular calcium concentrations with high temporal resolution.

Applications in Research

This compound is employed in various experimental setups to study calcium signaling pathways:

- Neuroscience : Used to assess neuronal activity by monitoring calcium spikes during synaptic transmission.

- Cardiovascular Research : Employed to investigate calcium handling in cardiac myocytes and its implications in heart diseases.

- Cell Biology : Utilized to study cellular responses to stimuli such as growth factors or stressors that affect intracellular calcium levels.

Case Studies and Research Findings

Numerous studies have demonstrated the effectiveness of this compound in elucidating calcium dynamics in different cell types. Below are summarized findings from key research articles:

Study on Aged Human Keratinocytes

A study investigated the calcium response in aged human keratinocytes using this compound. The results indicated that aged keratinocytes exhibited a blunted calcium response compared to neonatal counterparts when subjected to laser perturbation. Key findings included:

- Table 1: Response to Thapsigargin and High Calcium

| Condition | Aged Human Keratinocytes (AHEK) | Neonatal Human Keratinocytes (NHEK) |

|---|---|---|

| Baseline Ca²⁺ | 0.644 ± 0.005 | 0.704 ± 0.006 |

| High Ca²⁺ | 1.06 ± 0.05* | 0.97 ± 0.05* |

| Percentage Responding to Thapsigargin (1 µM) | 44 ± 8* | 92 ± 3 |

This study highlights the importance of cellular age on calcium signaling pathways and their potential implications for skin aging and repair processes .

Hyperacuity Estimation in Calcium Imaging

Another study utilized this compound alongside a hyperacuity algorithm to improve spike detection from calcium imaging data collected from hippocampal and visual cortex neurons. This approach demonstrated enhanced accuracy in estimating spike timing, showcasing the versatility of CG1AM in advanced imaging techniques .

Dynamics of Calcium Waves

Research involving genetically modified HeLa cells expressing connexin proteins revealed that this compound could effectively visualize calcium waves propagating through gap junctions after cellular injury. The study confirmed that CG1AM could report localized changes in intracellular calcium dynamics with high spatial resolution .

Propiedades

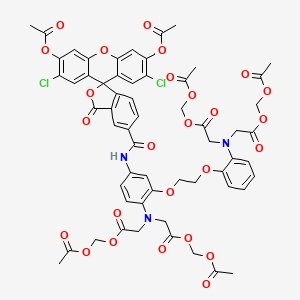

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H53Cl2N3O26/c1-31(65)79-27-83-53(71)23-63(24-54(72)84-28-80-32(2)66)45-9-7-8-10-47(45)77-15-16-78-52-18-38(12-14-46(52)64(25-55(73)85-29-81-33(3)67)26-56(74)86-30-82-34(4)68)62-57(75)37-11-13-40-39(17-37)58(76)90-59(40)41-19-43(60)50(87-35(5)69)21-48(41)89-49-22-51(88-36(6)70)44(61)20-42(49)59/h7-14,17-22H,15-16,23-30H2,1-6H3,(H,62,75) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJYZXBURMGUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C4(C5=CC(=C(C=C5OC6=CC(=C(C=C64)Cl)OC(=O)C)OC(=O)C)Cl)OC3=O)OCCOC7=CC=CC=C7N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H53Cl2N3O26 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1291.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186501-28-0 | |

| Record name | N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[2-[2-[5-[[[3′,6′-bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]carbonyl]amino]-2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186501-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.